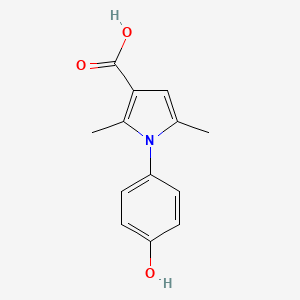
5-Fluor-1-Propyl-1H-Indol-3-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-1-propyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H12FNO and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-1-propyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1-propyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
“5-Fluor-1-Propyl-1H-Indol-3-carbaldehyd” ist ein Spezialprodukt, das in der Proteomikforschung verwendet wird . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte in verschiedenen Experimenten eingesetzt werden, um das Verhalten und die Interaktionen von Proteinen zu verstehen .
Biologisches Potenzial von Indolderivaten
Indolderivate, einschließlich “this compound”, haben eine breite Palette biologischer Aktivitäten gezeigt . Dazu gehören antivirale, entzündungshemmende, krebshemmende, anti-HIV, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalariamittel und anticholinesterase-Aktivitäten . Dies macht sie zu einer wertvollen Ressource für die Entwicklung neuer Therapeutika .
Aldose-Reduktase-Inhibitoren
Einige Derivate von “1H-Indol-3-Carbaldehyd”, zu denen auch “this compound” gehört, wurden als Aldose-Reduktase (ALR2)-Inhibitoren untersucht . Aldose-Reduktase ist ein Enzym, das am Stoffwechsel von Glukose zu Sorbitol beteiligt ist, und seine Hemmung kann bei der Behandlung von Komplikationen der Diabetes mellitus hilfreich sein .
Aldehyd-Reduktase-Inhibitoren
Diese Derivate wurden auch als Aldehyd-Reduktase (ALR1)-Inhibitoren untersucht . Aldehyd-Reduktase ist ein Enzym, das Aldehyde und Ketone entgiftet, und seine Hemmung kann bei der Behandlung von oxidativen Stress-bedingten Krankheiten hilfreich sein .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-Fluoro-1-propyl-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . These derivatives can affect various biochemical pathways, leading to downstream effects that contribute to their biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they can induce various molecular and cellular changes.
Biochemische Analyse
Biochemical Properties
5-Fluoro-1-propyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-fluoro-1-propyl-1H-indole-3-carbaldehyde, have been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways . Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function .
Cellular Effects
5-Fluoro-1-propyl-1H-indole-3-carbaldehyde exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the aryl hydrocarbon receptor in intestinal immune cells, leading to the production of interleukin-22, which plays a role in mucosal immunity . Furthermore, 5-fluoro-1-propyl-1H-indole-3-carbaldehyde can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of 5-fluoro-1-propyl-1H-indole-3-carbaldehyde involves several key interactions at the molecular level. This compound can bind to specific receptors, such as the aryl hydrocarbon receptor, and modulate their activity . Additionally, it can inhibit or activate enzymes involved in critical biochemical pathways, leading to changes in cellular function. For instance, 5-fluoro-1-propyl-1H-indole-3-carbaldehyde can inhibit protein kinases, resulting in altered phosphorylation states of target proteins and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-fluoro-1-propyl-1H-indole-3-carbaldehyde can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 5-fluoro-1-propyl-1H-indole-3-carbaldehyde can have sustained effects on cellular function, including prolonged activation of certain signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-fluoro-1-propyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
5-Fluoro-1-propyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . The metabolic pathways of 5-fluoro-1-propyl-1H-indole-3-carbaldehyde are complex and can vary depending on the specific cellular context .
Transport and Distribution
Within cells and tissues, 5-fluoro-1-propyl-1H-indole-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its biological activity and its ability to reach target sites within cells .
Subcellular Localization
The subcellular localization of 5-fluoro-1-propyl-1H-indole-3-carbaldehyde is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate cytoplasmic signaling pathways .
Eigenschaften
IUPAC Name |
5-fluoro-1-propylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-2-5-14-7-9(8-15)11-6-10(13)3-4-12(11)14/h3-4,6-8H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBVJAGZPUVTKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=C1C=CC(=C2)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649293 |
Source


|
| Record name | 5-Fluoro-1-propyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944465-16-1 |
Source


|
| Record name | 5-Fluoro-1-propyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
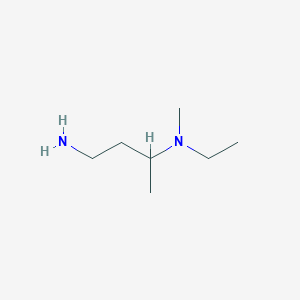
![Ethyl 3-[isopropyl(methyl)amino]propanoate](/img/structure/B1326681.png)
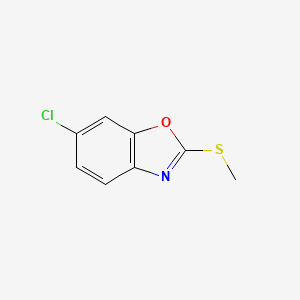
![Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B1326684.png)

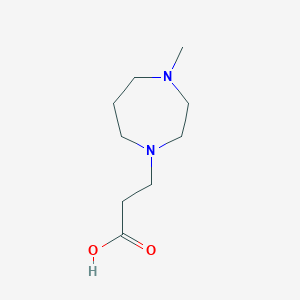
![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)
amino]acetic acid](/img/structure/B1326691.png)
![[[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid](/img/structure/B1326692.png)
![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)
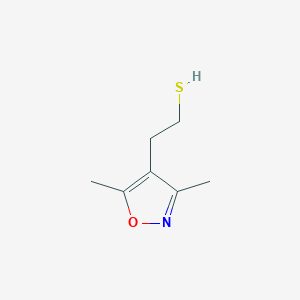
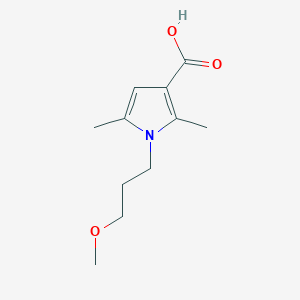
![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326705.png)
